molecular formula C11H6F3N3O4 B2711779 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid CAS No. 1006442-79-0

1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B2711779
CAS No.: 1006442-79-0
M. Wt: 301.181
InChI Key: QGUIUDWWCLHMAE-UHFFFAOYSA-N
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Description

1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid is a complex organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of 4-(trifluoromethyl)aniline to produce 2-nitro-4-(trifluoromethyl)aniline. This intermediate is then subjected to cyclization with hydrazine derivatives to form the pyrazole ring. The final step involves the carboxylation of the pyrazole ring to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-[2-amino-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group and trifluoromethyl group play crucial roles in its reactivity and binding affinity to biological targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide
  • 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate

Uniqueness

Compared to similar compounds, 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[2-nitro-4-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3N3O4/c12-11(13,14)6-1-2-8(9(5-6)17(20)21)16-4-3-7(15-16)10(18)19/h1-5H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUIUDWWCLHMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N2C=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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